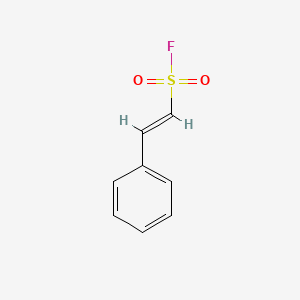

2-bromo-N-butylbenzenesulfonamide

Descripción general

Descripción

2-Bromo-N-butylbenzenesulfonamide is a compound that falls within the class of benzenesulfonamides, which are known for their diverse applications in chemistry and biology. While the provided papers do not directly discuss 2-bromo-N-butylbenzenesulfonamide, they do provide insights into related compounds that can help infer properties and reactions of the compound .

Synthesis Analysis

The synthesis of related N-bromobenzenesulfonamide compounds typically involves the reaction of benzenesulfonyl chloride with amines or other nucleophiles, followed by bromination. For instance, N,N-dibromobenzenesulfonamide can be prepared in high yield and used as an effective brominating agent for carbanionic substrates under mild conditions . Similarly, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to yield an intermediate, which is then reacted with different electrophiles to produce the target compounds .

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic properties of nitrobenzenesulfonamides have been studied using FT-IR, FT-Raman, and DFT quantum chemical calculations. These studies provide insights into the molecular conformation, vibrational analysis, and effects of substituents on the characteristic benzene sulfonamides bands in the spectra . Such analyses are crucial for understanding the molecular structure of 2-bromo-N-butylbenzenesulfonamide, as the presence of bromine and butyl groups would influence its conformation and properties.

Chemical Reactions Analysis

N-bromobenzenesulfonamides are known to participate in various chemical reactions. For example, N,N-dibromobenzenesulfonamide (DBBS) has been shown to add to asymmetric olefins and α, β-unsaturated carboxylic acid esters in a Markownikoff's fashion, indicating its potential as a brominating agent . The reactivity of 2-bromo-N-butylbenzenesulfonamide would likely be influenced by the presence of the butyl group, which could affect the orientation and outcome of addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides can be inferred from their structural and vibrational characteristics. The presence of a bromine atom in the molecule would contribute to its reactivity and physical properties such as melting point, solubility, and density. The analytical applications of sodium N-bromo-p-nitrobenzenesulfonamide, for instance, highlight the utility of these compounds as oxidizing titrants in various titrations, suggesting that 2-bromo-N-butylbenzenesulfonamide may also possess similar analytical applications .

Aplicaciones Científicas De Investigación

Application Summary

“2-bromo-N-butylbenzenesulfonamide” (also known as N-butylbenzenesulfonamide or NBBS) is a high-production volume plasticizer and an emerging contaminant of concern for environmental and human health . It has been studied for its impacts on immune function in adult mice and developmentally exposed rats .

Methods of Application

In the study, dosed feed containing NBBS at various concentrations was provided to B6C3F1/N female mice for 28 days. Dosed feed was also continuously provided to time-mated Harlan Sprague Dawley (Sprague Dawley SD) rats from gestation day 6 to postnatal day 28 and in F1 rats until 11–14 weeks of age .

Results or Outcomes

The study found that oral exposure to NBBS has the potential to produce immunomodulatory effects on both innate and adaptive immune responses. These effects appear to have some dependence on species, sex, and period of exposure (developmental vs adult) . In female mice, NBBS treatment suppressed the antibody-forming cell (AFC) response to SRBC with small increases in T-cell responses and natural killer (NK)-cell activity . In developmentally exposed rats, NBBS treatment-related immune effects were sex dependent .

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEAABCLHZKAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429158 | |

| Record name | 2-bromo-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-butylbenzenesulfonamide | |

CAS RN |

951885-17-9 | |

| Record name | 2-Bromo-N-butylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)

![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)